Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a diazaspirodecane core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with a tert-butyl ester and a chloropyrimidine moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone or aldehyde. For instance, the reaction between a diamine such as 1,2-diaminocyclohexane and a ketone like cyclohexanone under acidic conditions can yield the spirocyclic intermediate.
Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group can be introduced via a nucleophilic substitution reaction. This involves reacting the spirocyclic intermediate with 2-chloropyrimidine-5-carbonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms or the tert-butyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, various nucleophiles (amines, thiols).
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl functionalities.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies and the exploration of novel chemical reactions.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the diazaspirodecane core and the chloropyrimidine moiety suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, compounds with similar structures have shown promise as therapeutic agents. This compound could be investigated for its potential to act as an enzyme inhibitor, receptor modulator, or antimicrobial agent, among other applications.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, agrochemicals, or as a precursor for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The chloropyrimidine moiety can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, while the spirocyclic core can provide structural rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 8-(2-fluoropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Tert-butyl 8-(2-bromopyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Tert-butyl 8-(2-methylpyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate lies in its specific combination of functional groups and the spirocyclic core. The presence of the chloropyrimidine moiety provides distinct reactivity and potential biological activity compared to its fluorine, bromine, or methyl analogs.
This detailed overview provides a comprehensive understanding of tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[45]decane-2-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O3/c1-17(2,3)26-16(25)23-9-6-18(12-23)4-7-22(8-5-18)14(24)13-10-20-15(19)21-11-13/h10-11H,4-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEYBZIBJQJTBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)C3=CN=C(N=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.